molecular formula C19H15ClN4O B11414347 6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11414347
M. Wt: 350.8 g/mol
InChI Key: FSXSOGFLYQZBBJ-UHFFFAOYSA-N
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Description

6-BENZYL-2-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of 6-BENZYL-2-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 4-chlorobenzylamine with benzyl isocyanide in the presence of a base can lead to the formation of the desired triazolopyrimidine scaffold . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

6-BENZYL-2-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-BENZYL-2-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of 6-BENZYL-2-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

6-benzyl-2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H15ClN4O/c1-12-16(11-13-5-3-2-4-6-13)18(25)24-19(21-12)22-17(23-24)14-7-9-15(20)10-8-14/h2-10H,11H2,1H3,(H,21,22,23)

InChI Key

FSXSOGFLYQZBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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